Crystallographic Binding-Site Localization in PKA: ATP-Site Engagement vs. Peripheral Analogs
In a crystallographic fragment screen against the catalytic subunit of Protein Kinase A (PKA), the (3R,5S)-hydroxylated derivative of 3-(4-fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (ligand A1JE8/F001) bound unambiguously within the ATP-binding site. This contrasts with nine other fragments that bound solely at peripheral sites and eighteen that interacted with both ATP and peripheral regions [1]. The specific localization of the 3-(4-fluorophenyl)-5-(pyrrolidin-3-yl)-derived scaffold to the ATP site, as opposed to peripheral binding, provides a defined structural starting point for ATP-competitive inhibitor design that is not offered by other fragments in the same library.
| Evidence Dimension | Crystallographic binding site localization within PKA |
|---|---|
| Target Compound Data | ATP-binding site (PDB 9RDU, ligand A1JE8: (3R,5S)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol) |
| Comparator Or Baseline | 36 total fragment-bound structures: 9 ATP site only, 9 peripheral site only, 18 dual ATP + peripheral sites |
| Quantified Difference | Unique ATP-site engagement profile vs. the 27 fragments that did not exclusively occupy the ATP site (peripheral-only or dual binders). |
| Conditions | X-ray crystallography at 1.42 Å resolution; PKA catalytic subunit from Cricetulus griseus; high-performance soaking system. |
Why This Matters
For procurement in fragment-based lead discovery programs, a fragment confirmed to directly occupy a specific, functional orthosteric site (ATP pocket) holds greater value than fragments with ambiguous or peripheral binding profiles, as it directly maps a tractable starting point for potency optimization.
- [1] Santura, A., et al. Natural Product-like Fragments Unlock Novel Chemotypes for a Kinase Target─Exploring Options beyond the Flatland. J. Chem. Inf. Model. 2026, 66, 4. (PDB 9RDU; Resolution 1.42 Å). View Source
